LogP Shift of ~0.8–1.1 Units vs. Parent Thiophene-2-acetic Acid Confers Differential Polarity and Solubility Profile
The target compound exhibits a substantially lower computed LogP than its parent scaffold thiophene-2-acetic acid. ChemScene reports a LogP of 0.3961 for [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid . In contrast, thiophene-2-acetic acid (CAS 1918-77-0) has reported LogP values of 1.18 (measured partition coefficient) to 1.52 (ChemAxon predicted) [1]. The morpholine-4-sulfonyl substitution thus reduces lipophilicity by approximately 0.8 to 1.1 log units, shifting the compound into a more hydrophilic range that favors aqueous solubility over passive membrane permeability.
| Evidence Dimension | Computed/Measured LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP 0.3961 (ChemScene computational); LogP 1.41480 (ChemSrc computational) |
| Comparator Or Baseline | Thiophene-2-acetic acid: LogP 1.18 (measured partition coefficient, ChemicalBook); LogP 1.52 (ChemAxon predicted, YMDB) |
| Quantified Difference | ΔLogP = –0.78 to –1.12 (target more hydrophilic) |
| Conditions | Computational predictions from multiple sources; measured partition coefficient for comparator from ChemicalBook |
Why This Matters
A LogP difference of >0.5 log units is sufficient to alter aqueous solubility, protein binding, and membrane permeability in a biologically meaningful way, making the target compound unsuitable as a direct physicochemical substitute for the parent scaffold in lead optimization campaigns.
- [1] YMDB. 2-Thiopheneacetic acid (YMDB15940). logP 1.52 (ChemAxon). View Source
